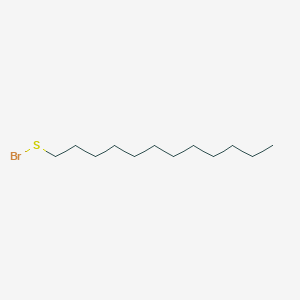
1-(Bromosulfanyl)dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromosulfanyl)dodecane is an organic compound with the molecular formula C12H25BrS. It is a bromoalkane, specifically a dodecane derivative, where a bromine atom is attached to the first carbon of the dodecane chain, and a sulfanyl group is also attached to the same carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromosulfanyl)dodecane can be synthesized through multiple methods. One common method involves the reaction of dodecanol with hydrobromic acid and sulfuric acid. The reaction proceeds as follows:
CH3(CH2)11OH+HBr→CH3(CH2)11Br+H2O
This reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the bromoalkane .
Industrial Production Methods
In industrial settings, this compound is often produced by the free-radical addition of hydrogen bromide to 1-dodecene. This method is preferred due to its efficiency and scalability. The reaction conditions involve the use of radical initiators and controlled temperatures to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(Bromosulfanyl)dodecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Dodecanol.
Oxidation: 1-(Sulfinyl)dodecane or 1-(Sulfonyl)dodecane.
Reduction: Dodecane.
Scientific Research Applications
1-(Bromosulfanyl)dodecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromosulfanyl)dodecane involves its ability to act as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity allows it to modify the chemical structure and properties of target molecules, making it useful in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
1-Bromododecane: Similar in structure but lacks the sulfanyl group.
1-Bromohexadecane: A longer-chain bromoalkane with similar reactivity but different physical properties.
1-Bromooctadecane: Another long-chain bromoalkane with applications in organic synthesis.
Uniqueness
1-(Bromosulfanyl)dodecane is unique due to the presence of both bromine and sulfanyl groups, which provide it with distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wider range of reactions compared to its simpler counterparts .
Properties
CAS No. |
57142-46-8 |
|---|---|
Molecular Formula |
C12H25BrS |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
dodecyl thiohypobromite |
InChI |
InChI=1S/C12H25BrS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13/h2-12H2,1H3 |
InChI Key |
XPIDMVNIWDOEGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


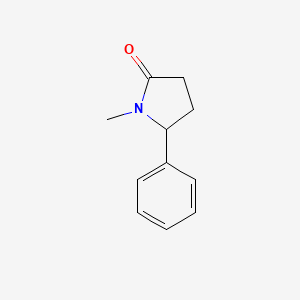
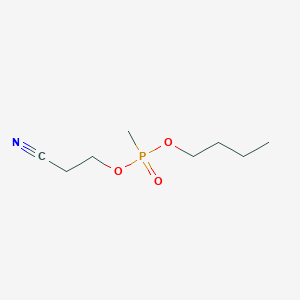
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
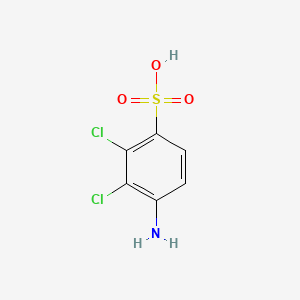
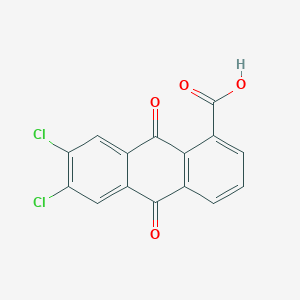
![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
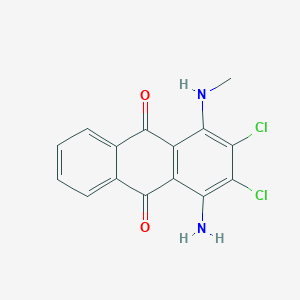
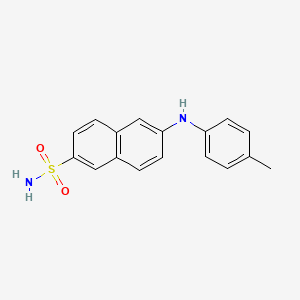
stannane](/img/structure/B14629820.png)


![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)


